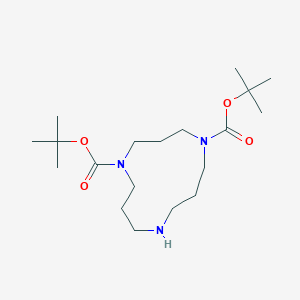

bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, also known as BDT, is a chemical compound that belongs to the family of macrocyclic ligands. It has been extensively studied in the field of coordination chemistry due to its ability to form stable complexes with metal ions.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Antineoplastic Features

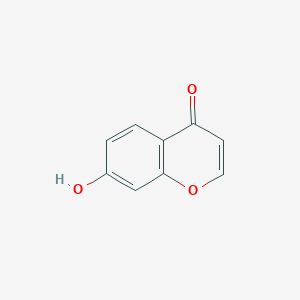

- Study 1 : Research into derivatives of bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate shows potential in the development of antineoplastic agents. N,N'-Bis[(3-hydroxy-4-pyron-2-yl)methyl]-N,N'-dimethylethylendiamine and 4,10-bis[(3-hydroxy-4-pyron-2-yl)methyl]-1,7-dimethyl-1,4,7,10-tetraazacyclododecane were synthesized and characterized, with studies indicating their ability to alter chromatin structure and induce covalent binding of genomic DNA with proteins. This suggests a role in antiproliferative activities (Amatori et al., 2012).

Applications in Organometallic Chemistry

- Study 2 : In organometallic chemistry, derivatives of bis(1,1-diMethylethyl) compounds have been used to create complexes with strong bidentate Lewis acids. These acids, derived from 2,2‘-(1,3-butadiyne-1,4-diyl)bis[6-(1,1-dimethylethyl)-4-methylphenol], exhibit potential for forming crystalline adducts and have implications in molecular recognition and binding studies (Saied et al., 1998).

Ligand Synthesis and Catalysis

- Study 3 : The compound has been instrumental in the synthesis of complex ligands. For example, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane provided insights into bis(alkylating) reagents and their intermolecular pathways, which are crucial for creating specific molecular structures for catalysis and other applications (Medina-Molner et al., 2007).

Anion Binding and Fluorescence Studies

- Study 4 : Derivatives of bis(1,1-diMethylethyl) have been used in the study of anion binding. A macrocyclic ligand, with a structure related to bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, exhibited the ability to bind anions like fluoride, chloride, and acetate, showing changes in fluorescence upon binding. This has implications in sensing and detection technologies (Formica et al., 2010).

Catalytic Decomposition and Kinetics

- Study 5 : Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate-related compounds have been examined in the context of their role in the catalytic decomposition of hydrogen peroxide. These studies contribute to understanding the kinetics and mechanism of catalytic processes involving iron(II) complexes, which are relevant in various industrial and chemical applications (Zhang et al., 1999).

Eigenschaften

IUPAC Name |

ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZOHTBLIFUGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)